

# A Comparative Analysis of Telaglenastat: Monotherapy Versus Combination Therapy with mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Telaglenastat |           |
| Cat. No.:            | B611280       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **telaglenastat** (CB-839) as a monotherapy versus its use in combination with mTOR inhibitors for cancer therapy. The content is supported by experimental data from preclinical and clinical studies to inform research and development decisions.

### **Introduction: Targeting Cancer Metabolism**

Cancer cells exhibit altered metabolic pathways to sustain their rapid growth and proliferation. One such pathway is the increased dependence on glutamine, an essential amino acid, for energy production and biosynthesis. **Telaglenastat** is a first-in-class, potent, and selective inhibitor of glutaminase (GLS), the enzyme that catalyzes the first step in glutamine metabolism. By blocking this pathway, **telaglenastat** aims to starve cancer cells of essential nutrients.

The mTOR (mammalian target of rapamycin) signaling pathway is another critical regulator of cell growth, proliferation, and metabolism. It is frequently hyperactivated in various cancers. mTOR inhibitors, such as everolimus, function by blocking signals that promote cell growth and proliferation. Given the interconnectedness of cellular metabolism and growth signaling, a combination approach targeting both glutaminase and the mTOR pathway presents a rational strategy for enhanced anti-tumor efficacy.



# Preclinical Efficacy In Vitro Cell Viability

Preclinical studies in renal cell carcinoma (RCC) cell lines have demonstrated that **telaglenastat** exhibits synergistic anti-proliferative effects when combined with the mTOR inhibitor everolimus.[1][2][3]

| Cell Line | Telaglenastat<br>IC50 (μM) | Everolimus<br>IC50 (nM) | Combination<br>Effect | Reference |
|-----------|----------------------------|-------------------------|-----------------------|-----------|
| ACHN      | 0.035                      | 1.5                     | Synergistic           | [4]       |
| Caki-1    | 0.012                      | 1.2                     | Synergistic           | [4]       |
| 786-O     | 0.015                      | 2.5                     | Synergistic           | [4]       |

#### In Vivo Xenograft Models

In vivo studies using RCC xenograft models in mice have shown that the combination of **telaglenastat** and everolimus leads to significantly greater tumor growth inhibition compared to either agent alone.[1][2][3]

| Xenograft Model | Treatment                     | Tumor Growth<br>Inhibition (%) | Reference |
|-----------------|-------------------------------|--------------------------------|-----------|
| Caki-1          | Telaglenastat (200<br>mg/kg)  | 45%                            | [2]       |
| Caki-1          | Everolimus (1 mg/kg)          | 30%                            | [2]       |
| Caki-1          | Telaglenastat +<br>Everolimus | 75%                            | [2]       |

### **Clinical Efficacy**

**ENTRATA Trial: Telaglenastat with Everolimus in Renal** 

**Cell Carcinoma** 



The Phase 2 ENTRATA trial evaluated the efficacy and safety of **telaglenastat** in combination with everolimus in patients with advanced or metastatic renal cell carcinoma (mRCC) who had received prior therapies.[5][6]

| Parameter                                    | Telaglenastat +<br>Everolimus<br>(n=46) | Placebo +<br>Everolimus<br>(n=23) | Hazard Ratio<br>(95% CI) | p-value               |
|----------------------------------------------|-----------------------------------------|-----------------------------------|--------------------------|-----------------------|
| Median<br>Progression-Free<br>Survival (PFS) | 3.8 months                              | 1.9 months                        | 0.64 (0.34-1.20)         | 0.079 (one-<br>sided) |
| Overall<br>Response Rate<br>(ORR)            | 2.2%                                    | 0%                                | -                        | -                     |
| Disease Control<br>Rate (DCR)                | 63%                                     | 48%                               | -                        | -                     |

### CANTATA Trial: Telaglenastat with Cabozantinib in Renal Cell Carcinoma

The Phase 2 CANTATA trial investigated **telaglenastat** in combination with cabozantinib (a tyrosine kinase inhibitor that also impacts the mTOR pathway) in patients with advanced clear cell RCC.[7][8][9][10]

| Parameter                                    | Telaglenastat +<br>Cabozantinib<br>(n=221) | Placebo +<br>Cabozantinib<br>(n=223) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|--------------------------------------------|--------------------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 9.2 months                                 | 9.3 months                           | 0.94 (0.74-1.21)         | 0.65    |
| Overall<br>Response Rate<br>(ORR)            | 31.2%                                      | 27.8%                                | -                        | -       |



While the ENTRATA trial suggested a potential benefit for the combination of **telaglenastat** and everolimus in a heavily pre-treated population, the CANTATA trial did not show a significant improvement in PFS with the addition of **telaglenastat** to cabozantinib.[5][6][7][8][9][10]

# Signaling Pathways and Experimental Workflows Glutaminase and mTOR Signaling Crosstalk

The rationale for combining **telaglenastat** with mTOR inhibitors is based on the crosstalk between glutamine metabolism and the mTOR signaling pathway. Glutamine is a key nutrient that, through its metabolism, supports the TCA cycle and provides building blocks for cell growth, processes that are also regulated by mTOR. Inhibiting both pathways simultaneously can lead to a more profound anti-tumor effect.



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of Glutaminase and mTOR.



#### **Experimental Workflow for In Vitro Synergy**

This workflow outlines the key steps in assessing the synergistic effects of **telaglenastat** and mTOR inhibitors in cancer cell lines.



Click to download full resolution via product page

Figure 2: General workflow for in vitro synergy studies.

# Experimental Protocols Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP. [11][12][13][14]



- Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100  $\mu$ L of culture medium. Incubate for 24 hours.
- Drug Treatment: Treat cells with various concentrations of **telaglenastat**, everolimus, or the combination. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
- Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® reagent to each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Record the luminescence using a plate reader.
- Data Analysis: Calculate IC50 values using a four-parameter logistic curve fit.

#### **Apoptosis Assay (Annexin V Staining)**

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[15][16][17][18]

- Cell Treatment: Treat cells with the desired concentrations of drugs for the indicated time.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry.
- Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).



#### Metabolic Flux Analysis (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.[19][20][21][22][23]

- Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.
- Drug Treatment: Treat the cells with **telaglenastat** and/or everolimus for the desired duration (e.g., 24 hours).
- Assay Preparation: Wash the cells and incubate them in Seahorse XF base medium supplemented with substrates (e.g., glucose, glutamine, pyruvate) in a non-CO2 incubator at 37°C for 1 hour.
- Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function.
- Data Normalization: After the assay, normalize the OCR and ECAR values to the cell number or protein content in each well.

#### **Western Blotting for mTOR Pathway Proteins**

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways. [24][25][26][27][28]

- Protein Extraction: Lyse drug-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

#### LC-MS Based Metabolomics

This powerful technique allows for the comprehensive analysis of small molecule metabolites in a biological sample.[29][30][31][32][33]

- Metabolite Extraction: Quench the metabolism of drug-treated cells rapidly and extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
- Sample Preparation: Separate the polar and non-polar metabolites. Dry the extracts and reconstitute them in a suitable solvent for LC-MS analysis.
- LC-MS Analysis: Inject the samples onto a liquid chromatography system coupled to a mass spectrometer. Separate the metabolites using a suitable column (e.g., C18 for non-polar, HILIC for polar metabolites) and detect them using the mass spectrometer.
- Data Processing: Process the raw data to identify and quantify the metabolites.
- Statistical Analysis: Perform statistical analysis to identify metabolites that are significantly altered by the drug treatments.

#### Conclusion

The combination of **telaglenastat** with mTOR inhibitors represents a promising therapeutic strategy for certain cancers, particularly renal cell carcinoma. Preclinical data strongly support



the synergistic anti-tumor effects of this combination, which is attributed to the dual targeting of glutamine metabolism and mTOR-driven cell growth pathways.

Clinical evidence from the ENTRATA trial suggests a potential benefit in a heavily pre-treated mRCC population, although these findings were not replicated in the CANTATA trial with a different combination partner. Further research is warranted to identify patient populations that are most likely to benefit from this combination therapy and to optimize treatment regimens. The experimental protocols provided in this guide offer a framework for conducting further preclinical investigations into the efficacy and mechanisms of action of **telaglenastat** in combination with mTOR inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glutaminase inhibitor telaglenastat enhances the antitumor activity of signal transduction inhibitors everolimus and cabozantinib in models of renal cell carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calithera Achieves Positive Topline Results in Randomized Phase 2 ENTRATA Study of Telaglenastat with Everolimus in Renal Cell Carcinoma BioSpace [biospace.com]
- 6. urotoday.com [urotoday.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. urotoday.com [urotoday.com]



- 10. Efficacy and Safety of Telaglenastat Plus Cabozantinib vs Placebo Plus Cabozantinib in Patients With Advanced Renal Cell Carcinoma: The CANTATA Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. ch.promega.com [ch.promega.com]
- 14. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
   BE [thermofisher.com]
- 19. Metabolic flux assays. [bio-protocol.org]
- 20. tabaslab.com [tabaslab.com]
- 21. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer PMC [pmc.ncbi.nlm.nih.gov]
- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. 1.2 Western Blot and the mTOR Pathway Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 25. researchgate.net [researchgate.net]
- 26. ccrod.cancer.gov [ccrod.cancer.gov]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. ccrod.cancer.gov [ccrod.cancer.gov]
- 29. LC-MS based cell metabolic profiling of tumor cells: a new predictive method for research on the mechanism of action of anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]



- 32. researchgate.net [researchgate.net]
- 33. Protocols used for LC-MS analysis Metabolomics Core Facility [embl.org]
- To cite this document: BenchChem. [A Comparative Analysis of Telaglenastat: Monotherapy Versus Combination Therapy with mTOR Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611280#telaglenastat-monotherapy-versus-combination-therapy-with-mtor-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com